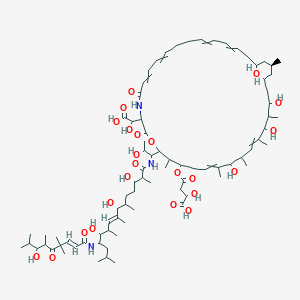

Chondropsin C

Description

Properties

Molecular Formula |

C81H131N3O23 |

|---|---|

Molecular Weight |

1514.9 g/mol |

IUPAC Name |

4-[[(1S,32S,34R)-15-[carboxy(hydroxy)methyl]-24,28,30-trihydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-20-yl]oxy]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C81H131N3O23/c1-43(2)36-59(82-65(90)34-35-81(17,18)76(98)55(15)69(92)44(3)4)73(96)51(11)40-49(9)70(93)46(6)30-32-60(86)53(13)77(99)84-67(56(16)85)75-54(14)63(106-66(91)42-62(88)78(100)101)33-31-47(7)71(94)48(8)39-50(10)72(95)52(12)61(87)41-58-38-45(5)37-57(105-58)28-26-24-22-20-19-21-23-25-27-29-64(89)83-68(80(104)107-75)74(97)79(102)103/h20,22-27,29,31,34-35,39-40,43-46,48,51-63,67-75,85-88,92-97H,19,21,28,30,32-33,36-38,41-42H2,1-18H3,(H,82,90)(H,83,89)(H,84,99)(H,100,101)(H,102,103)/b22-20?,25-23?,26-24?,29-27?,35-34+,47-31?,49-40+,50-39?/t45-,46?,48?,51?,52?,53?,54?,55?,56?,57-,58+,59?,60?,61?,62?,63?,67?,68?,69?,70?,71?,72?,73?,74?,75?/m1/s1 |

InChI Key |

GEZOROLPTYSTEM-DIFARISMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C(C(=O)O)O |

Canonical SMILES |

CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C(C(=O)O)O |

Synonyms |

chondropsin C |

Origin of Product |

United States |

Ecological Niche and Source Organism Research

Marine Sponge Phylogeny and Biogeography Related to Chondropsin Production

The production of chondropsins is not limited to a single species or genus of marine sponge, suggesting a complex evolutionary and biogeographical history. These compounds have been identified in sponges from different orders, indicating that the genetic capacity for their synthesis may be more widespread than initially thought, or potentially horizontally transferred. kcl.ac.uk

Isolation of Chondropsin C from Ircinia sp. (Philippines)

This compound was first identified and isolated from a species of the marine sponge genus Ircinia collected in the Philippines. researchgate.netresearchgate.netcapes.gov.br This discovery highlighted the chemical diversity within the Ircinia genus, which is known to produce a variety of bioactive secondary metabolites, including terpenoids, peptides, and other macrolides. researchgate.netresearchgate.net The specific species of Ircinia from which this compound was isolated has not always been definitively identified, often referred to simply as Ircinia sp.. researchgate.netresearchgate.netcapes.gov.br

Comparative Analysis with Other Chondropsin Sources (Chondropsis sp., Psammoclemma sp.)

The chondropsin family of compounds has been isolated from several different marine sponge genera, primarily Chondropsis, Ircinia, and Psammoclemma. kcl.ac.ukresearchgate.net Chondropsins A and B were originally found in an Australian collection of a Chondropsis species. researchgate.netnih.gov Another related compound, 73-deoxychondropsin A, was isolated from the Australian sponge Ircinia ramosa. kcl.ac.ukresearchgate.netcapes.gov.br Furthermore, chondropsin A and 73-deoxychondropsin A have also been isolated from the marine sponge Psammoclemma sp. collected in New Caledonia. oatext.comresearchgate.net

The distribution of these closely related compounds across different sponge genera and distant geographical locations (Australia, Philippines, New Caledonia) is significant. kcl.ac.ukresearchgate.netoatext.com This pattern suggests that the true producers of chondropsins might not be the sponges themselves, but rather associated microbial symbionts that have a broader distribution. kcl.ac.uk

| Compound | Source Organism(s) | Location of Collection |

| Chondropsin A | Chondropsis sp., Psammoclemma sp. | Australia, New Caledonia researchgate.netnih.govoatext.com |

| Chondropsin B | Chondropsis sp. | Australia researchgate.netnih.gov |

| This compound | Ircinia sp. | Philippines researchgate.netcapes.gov.brnih.gov |

| Chondropsin D | Chondropsis sp. | Australia nih.gov |

| 73-deoxychondropsin A | Ircinia ramosa, Psammoclemma sp. | Australia, New Caledonia kcl.ac.ukresearchgate.netcapes.gov.broatext.com |

Putative Role of Microbial Symbionts in this compound Biogenesis

There is a growing body of evidence suggesting that many secondary metabolites isolated from marine sponges are actually produced by their symbiotic microorganisms. kcl.ac.ukmdpi.commdpi.comresearchgate.net Marine sponges host dense and diverse communities of microbes, including bacteria, archaea, and fungi, which can make up a significant portion of the sponge's biomass. mdpi.comresearchgate.net

The structural complexity of this compound, with features indicative of a polyketide biosynthetic origin, is characteristic of microbial metabolism. kcl.ac.ukresearchgate.net The biosynthesis of such complex molecules is often attributed to polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, which are commonly found in bacteria. kcl.ac.ukmdpi.com The fact that structurally similar chondropsins are found in phylogenetically distinct sponge genera further supports the hypothesis of a microbial origin. kcl.ac.uk It is plausible that a specific microbial symbiont, capable of producing chondropsins, inhabits these different sponge hosts. kcl.ac.uk Metagenomic studies on sponge holobionts (the sponge and its associated microbes) are a promising approach to identify the specific biosynthetic gene clusters responsible for chondropsin production. kcl.ac.uk

Ecological Significance of this compound as a Secondary Metabolite

Secondary metabolites in marine organisms are not essential for primary metabolic processes like growth and reproduction but often play crucial roles in ecological interactions. letstalkacademy.comwikipedia.orgplantarchives.org In the highly competitive marine environment, sessile organisms like sponges have evolved chemical defense mechanisms to deter predators, compete for space, and prevent fouling by other organisms. oatext.comnih.gov

The potent biological activities of chondropsins, including their cytotoxicity, suggest they serve as a chemical defense for the host sponge. oatext.comnih.govvliz.be By producing or hosting microbes that produce these toxic compounds, sponges can protect themselves from predation and overgrowth by competing organisms. nih.gov The release of such metabolites can create a zone of inhibition around the sponge, ensuring its survival in densely populated habitats like coral reefs. nih.gov Therefore, this compound and related compounds are considered ecologically significant as they contribute to the fitness and survival of their host sponges in their natural environment.

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies Employed for Planar Structure Determination (e.g., NMR, Mass Spectrometry)

The initial determination of the planar structure of chondropsin C and related compounds relied heavily on a combination of advanced spectroscopic techniques. researchgate.netresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly instrumental in piecing together the complex framework of these macrolide lactams. researchgate.netresearchgate.netresearchgate.netresearchgate.net

A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments have been essential for elucidating the connectivity of atoms within the molecule. researchgate.netresearchgate.netmdpi.com Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) were used to identify proton-proton spin systems, allowing for the assembly of various structural fragments. researchgate.netresearchgate.netresearchgate.net Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were vital for connecting protons to their directly attached carbons and for establishing long-range correlations between protons and carbons, respectively. researchgate.netresearchgate.net These correlations were particularly useful for assigning the complex polyketide-derived portions of the molecules. researchgate.net For instance, in the structural elucidation of poecillastrin D, a close analog of this compound, an extensive 2D-NMR analysis, including COSY, TOCSY, and HSQC data, led to the identification of nine distinct 1H–1H spin systems. researchgate.net

Challenges in Elucidating Absolute Stereochemistry

Despite the power of modern spectroscopic methods in determining the planar structure, establishing the absolute stereochemistry of the numerous chiral centers within this compound and its congeners has proven to be a significant challenge. nih.govnih.gov The large, flexible macrocyclic ring and the presence of multiple, often remote, stereocenters make stereochemical assignment a formidable task. nih.govacs.org

One of the most significant initial hurdles was determining which of the two carboxylic acid groups of the β-hydroxyaspartic acid (OHAsp) residue participates in the ester linkage to form the macrocycle. nih.govnih.gov Initial studies on chondropsin A proposed an ester linkage based on a Nuclear Overhauser Effect (NOE) between the O-methyl protons of a derivatized ester and a methine proton. nih.gov However, it was later questioned whether this NOE observation was sufficient to definitively assign the linkage, as both the α- and β-methine protons are spatially close enough to the O-methyl group to produce an observable NOE. nih.govuqac.ca This ambiguity highlighted a critical challenge in the structural elucidation of the entire chondropsin/poecillastrin class. nih.gov

Furthermore, the sheer number of stereogenic centers, with chondropsin A having 26, made complete stereochemical assignment through traditional methods nearly impossible, thus hampering efforts toward total synthesis. nih.gov The limited availability of these compounds from their natural sources further complicates extensive chemical degradation studies that could otherwise aid in stereochemical assignments. nih.gov

Stereochemical Investigations of this compound and Related Analogs

Analysis of Specific Chiral Centers (e.g., β-hydroxyaspartic acid residue)

A pivotal breakthrough in the stereochemical understanding of the chondropsin class came from the detailed analysis of the β-hydroxyaspartic acid (OHAsp) residue. researchgate.netnih.govacs.org This non-proteinogenic amino acid is a key structural component, and determining its absolute configuration was a crucial step. For poecillastrin C, a close analog of this compound, the absolute configuration of the OHAsp residue was successfully determined to be D-threo. researchgate.netnih.govacs.org This was achieved through the application of Marfey's analysis on the acid hydrolysate of the natural product. researchgate.netnih.govacs.org The same D-threo configuration was also found in other related compounds like poecillastrins E, F, G, and H. researchgate.netresearchgate.netacs.org

Application of Advanced Methods for Absolute Configuration Determination (e.g., Marfey's Analysis, Chemical Degradation)

To overcome the challenges in stereochemical assignment, researchers have employed a combination of advanced chemical and spectroscopic methods. acs.org Marfey's method has been a cornerstone in determining the absolute configuration of the amino acid residues within these molecules. researchgate.netresearchgate.netnih.govacs.org This technique involves the derivatization of the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), creating diastereomers that can be separated and analyzed by HPLC, allowing for the assignment of the original amino acid's stereochemistry. nih.govmdpi.com

Chemical degradation has also played a crucial role, particularly in resolving the ambiguity of the ester linkage in the OHAsp residue. nih.govacs.org By selectively reducing the ester carbonyl of poecillastrin C and then subjecting the product to acid hydrolysis, researchers were able to liberate a specific dihydroxybutanoic acid derivative. nih.gov Comparison of this degradation product with synthetically prepared standards confirmed that the β-carboxyl group of the OHAsp residue is involved in the macrolactone formation. nih.gov This chemical degradation strategy provided definitive evidence that revised the initially proposed structures for several members of the chondropsin/poecillastrin family. nih.gov More recently, a combination of NMR analysis, chemical degradation of the natural compound, chemical synthesis, and molecular modeling was used to disclose the absolute configuration of 12 stereocenters in the 36-membered macrocyclic ring portion of poecillastrin C. acs.org

Structural Revisions within the Chondropsin/Poecillastrin Compound Class

The application of the advanced methods described above has led to significant structural revisions within the chondropsin and poecillastrin family of macrolides. nih.gov The initial hypothesis regarding the ester linkage in chondropsin A, which was extrapolated to other members of the class, was found to be incorrect. nih.gov

Biosynthesis Pathway Elucidation

Polyketide Biosynthetic Origin of Chondropsin C

The structure of this compound strongly suggests its classification as a polyketide. usf.edu Polyketides are a diverse class of secondary metabolites synthesized through the stepwise condensation of small carboxylic acid units, typically acetate (B1210297) or propionate. The characteristic patterns of oxygenation, alkylation, and dehydration observed in the this compound molecule are hallmarks of polyketide synthase (PKS) activity. kcl.ac.uk Chondropsins are defined as a class of macrolides where structural elements of apparent polyketide origin are interconnected through amide linkages, forming a large macrocyclic lactam structure. researchgate.net

Hypothesis of Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement

The presence of amide bonds within the this compound structure points to the involvement of not just PKS machinery, but also nonribosomal peptide synthetase (NRPS) enzymes. researchgate.net This has led to the prevailing hypothesis that this compound is synthesized by a hybrid PKS-NRPS system. kcl.ac.uknih.gov In such systems, large, modular megaenzymes combine units derived from both polyketide and amino acid metabolism to create complex hybrid molecules. The PKS modules are responsible for building the polyketide chains, while the NRPS modules incorporate amino acid residues, creating the peptide bonds observed in the final structure. nih.govnih.gov

Investigation of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the synthesis of complex natural products like this compound is encoded in discrete biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net These clusters contain all the necessary genes for the core synthases, tailoring enzymes, and regulatory proteins. The fact that chondropsin-class compounds have been isolated from different, taxonomically distant sponge genera (Ircinia and Chondropsis) further supports the theory that they are produced by specific microbial symbionts, which can be shared across different hosts. researchgate.netkcl.ac.uk

A primary challenge in studying the biosynthesis of this compound is that the symbiotic microorganisms presumed to produce it are often unculturable under standard laboratory conditions. kcl.ac.uknih.gov To circumvent this, researchers employ culture-independent metagenomic approaches. nih.gov This involves extracting the total DNA from the entire sponge holobiont (the sponge and its associated microbial community). This metagenomic DNA is then sequenced, allowing for the identification of BGCs without needing to isolate and culture the specific producing organism. kcl.ac.uknih.gov Techniques such as the screening of metagenomic fosmid libraries for conserved features of PKS and NRPS genes have been utilized to identify gene clusters responsible for similar sponge-derived metabolites. kcl.ac.uk

Once a putative BGC is identified and sequenced, in silico (computational) analysis is crucial for predicting its function. kcl.ac.uk Bioinformatic tools are used to identify open reading frames (ORFs) and to search for conserved catalytic domains within the encoded proteins. researchgate.netbiorxiv.org By comparing these domains to those in well-characterized PKS and NRPS systems from public databases, scientists can propose a retrobiosynthetic model that correlates the genetic architecture with the chemical structure of the natural product. researchgate.netresearchgate.net This analysis helps to predict the starter units, the number and type of extender units, and the specific tailoring reactions (e.g., reductions, dehydrations, methylations) that occur at each step of the assembly process. biorxiv.orgresearchgate.net

Metagenomic Approaches for Gene Identification and Sequencing

Enzymatic Machinery and Proposed Stepwise Assembly of the Macrolide Core and Side Chains

The proposed biosynthesis of this compound involves a large, multi-enzyme assembly line composed of modular PKS and NRPS proteins. researchgate.netresearchgate.net Each module is responsible for one cycle of chain elongation and modification.

PKS Modules: A typical Type I PKS module contains a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP). The AT domain selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the Claisen condensation reaction to extend the growing polyketide chain. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group of the newly added unit. nih.gov

NRPS Modules: A standard NRPS module consists of an Adenylation (A) domain, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain. The A-domain selects a specific amino acid and activates it as an aminoacyl adenylate. This activated amino acid is then transferred to the T-domain. The C-domain catalyzes the formation of a peptide bond between the amino acid on its own module and the growing chain tethered to the previous module. nih.govnih.gov

The assembly of this compound would proceed in a stepwise fashion, with the growing intermediate being passed from one module to the next in a co-linear fashion. After the full-length hybrid chain is assembled, a terminal Thioesterase (TE) or a specialized C-domain would likely catalyze the release and cyclization of the molecule to form the characteristic 35-membered macrolide lactam ring. usf.eduresearchgate.net

| Domain | Abbreviation | Proposed Function in this compound Biosynthesis |

| Ketosynthase | KS | Catalyzes the condensation of the growing chain with the next extender unit. |

| Acyltransferase | AT | Selects and loads the correct carboxylic acid extender unit (e.g., malonyl-CoA). |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and extender units via a thioester bond. |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxyl group. |

| Dehydratase | DH | Eliminates water from a β-hydroxyl group to form a double bond. |

| Adenylation | A | Selects and activates a specific amino acid. |

| Thiolation | T / PCP | Tethers the activated amino acid and the growing peptide chain. |

| Condensation | C | Catalyzes the formation of the peptide (amide) bond. |

| Thioesterase | TE | Catalyzes the final release and often the cyclization of the completed molecule. |

This interactive table summarizes the core enzymatic domains hypothesized to be involved in the hybrid PKS-NRPS assembly of this compound.

Challenges in Biosynthetic Pathway Mapping

Despite the power of modern genomic techniques, fully elucidating the biosynthetic pathway of this compound presents several significant challenges:

Unculturable Producer: The primary obstacle is the inability to culture the symbiotic bacterium that produces the compound, which prevents direct genetic manipulation and fermentation studies to verify gene function. kcl.ac.uknih.gov

Metagenomic Complexity: Assembling a complete and accurate BGC from a complex metagenome can be difficult. The massive size of PKS-NRPS gene clusters (often >50 kb) means they can be fragmented across multiple sequencing contigs, making assembly and annotation challenging. researchgate.netresearchgate.net

Heterologous Expression: A common method to verify BGC function is to clone it and express it in a culturable host organism like E. coli or Streptomyces. However, the large size of the chondropsin BGC, the need for specific precursors, and potential codon usage differences make successful heterologous expression extremely difficult. researchgate.net

Dispersed Genes: While bacterial BGCs are typically compact, there is always a possibility that essential tailoring enzymes are encoded elsewhere in the genome, further complicating the identification of all necessary components. frontiersin.org

These hurdles mean that while a robust hypothesis for the biosynthesis of this compound exists based on strong bioinformatics evidence, complete experimental verification remains a formidable task for future research.

Chemical Synthesis Strategies

Rationale for Synthetic Investigations of Complex Natural Products

The pursuit of the total synthesis of complex natural products is a cornerstone of modern organic chemistry, propelled by several key motivations. cam.ac.uk A primary driver is the unambiguous confirmation of a proposed molecular structure. nih.govresearchgate.net The structural elucidation of natural products, particularly those isolated in minute quantities from natural sources, can be fraught with uncertainty, and a successful total synthesis provides the ultimate proof of structure. nih.gov For instance, the initial structural assignments of some chondropsin-type macrolides were later revised, highlighting the critical role synthesis plays in structural verification. nih.gov

Furthermore, natural products often exhibit potent and interesting biological activities, but their scarcity from natural sources can severely limit further investigation. helmholtz-hips.de The chondropsins, for example, are a class of polyketide-derived macrolide lactams with significant cytotoxic activity and have been identified as inhibitors of vacuolar H+-ATPases (V-ATPases). researchgate.netnih.gov Total synthesis offers a viable and sustainable route to produce these compounds in quantities sufficient for comprehensive biological and pharmacological studies. helmholtz-hips.de This access also opens the door to creating simplified or modified analogues, which can be used as molecular probes to investigate biochemical pathways or as leads for developing new therapeutic agents. cam.ac.ukrsc.org

Methodological Advances in Macrolide Lactam Synthesis Relevant to Chondropsins

The chondropsin family, including Chondropsin C, is characterized by a large macrolide lactam ring. researchgate.netnih.gov The construction of such large rings is a significant synthetic challenge, and numerous methods have been developed to facilitate this transformation. nih.gov Macrolactamization, the intramolecular formation of an amide bond to close the ring, is the most common and efficient approach. nih.gov This process often involves the activation of a carboxylic acid moiety in a linear precursor, which then reacts with an amino group. nih.gov Reagents and protocols originally developed for macrolactonization (ester bond formation), such as the Yamaguchi and Corey-Nicolaou methods, are often applicable to macrolactamization as well. nih.gov

In recent years, other powerful macrocyclization techniques have become prominent. cam.ac.uk Ring-closing metathesis (RCM), catalyzed by ruthenium or molybdenum complexes, has proven to be a robust and versatile method for forming large rings, including macrolactams, by joining two terminal alkenes. cam.ac.ukacs.org This strategy has been employed in diversity-oriented synthesis to generate libraries of macrolactams of varying ring sizes. acs.org Additionally, transition metal-catalyzed cross-coupling reactions and click chemistry, such as the azide-alkyne cycloaddition (CuAAC), represent other efficient strategies for macrocycle construction. nih.govcam.ac.uk The choice of method often depends on the specific functionalities present in the precursor and the desired ring size and conformation. uni-kiel.de

Fragment-Based Synthetic Approaches to this compound Scaffolds

Given the structural complexity of this compound, a convergent, fragment-based approach is the most logical synthetic strategy. researchgate.net This involves the independent synthesis of key structural fragments of the molecule, which are then coupled together in the later stages of the synthesis. pnas.org This approach allows for the development of optimized routes for each fragment and facilitates the synthesis of analogues by enabling the substitution of individual fragments. pnas.org Synthetic efforts towards related complex macrolides, such as mirabalin and the halichondrins, have successfully employed such strategies, demonstrating their power and flexibility. researchgate.netpnas.orgmdpi.com For example, the synthesis of a C44-C65 fragment of mirabalin, a compound belonging to the chondropsin family, was achieved through a convergent and stereoselective route. researchgate.netmdpi.com

A critical aspect of any synthesis of this compound is the precise control of stereochemistry. The molecule contains numerous stereocenters, and establishing the correct relative and absolute configuration of each is paramount for achieving the correct final structure and biological activity. Synthetic chemists employ a vast arsenal (B13267) of stereoselective reactions to construct these chiral centers.

Key reactions utilized in the synthesis of fragments of related polyketide natural products include:

Asymmetric Aldol (B89426) Reactions: Organocatalytic aldol reactions, for instance using L-proline, can be used to create carbon-carbon bonds while setting two new stereocenters with high diastereoselectivity. researchgate.net

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric hydrogenation is a powerful method for the stereoselective reduction of ketones to secondary alcohols. researchgate.net

Stereoselective Allenylation: The Marshall allenylation reaction allows for the stereoselective addition of a chiral allenylzinc reagent to an aldehyde, creating a homopropargylic alcohol with high diastereoselectivity. researchgate.netmdpi.com

Substrate Control: The inherent stereochemistry within a fragment can be used to direct the stereochemical outcome of subsequent reactions. The stereochemistry of polyketide stereotetrads is often established through iterative cycles of reactions where the chirality of the existing centers influences the formation of new ones. nih.gov

These methods, often used in combination, allow for the synthesis of complex, stereochemically-defined fragments ready for subsequent coupling. researchgate.net

The culminating step in the synthesis of a macrolide lactam like this compound is the macrocyclization of a linear precursor. nih.gov The efficiency of this step is often low due to the entropic penalty of bringing the two reactive ends of a long, flexible chain together and the potential for competing intermolecular oligomerization. uni-kiel.de To favor the desired intramolecular reaction, syntheses are typically performed under high-dilution conditions. nih.gov

Several specific strategies are employed for the formation of large lactam rings:

Amide Bond Formation: This is the most direct method, involving the activation of a C-terminal carboxylic acid and its reaction with an N-terminal amine. nih.gov A variety of coupling reagents, such as HATU, can be used to facilitate this transformation with high efficiency. nih.gov

Ring-Closing Metathesis (RCM): As mentioned, RCM is a powerful tool for forming large rings by connecting two terminal olefins. cam.ac.ukacs.org The stereochemical outcome (E/Z) of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. cam.ac.uk

Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium-mediated reaction can be used for macrocyclization by forming a carbon-carbon bond between an alkyl iodide and an aldehyde, a strategy successfully used in the synthesis of the all-carbon macrocyclic framework of eribulin, a halichondrin analog. pnas.org

The choice of macrocyclization strategy is critical and is often dictated by the functional groups available at the termini of the linear precursor. nih.gov

Stereoselective Construction of Key Structural Segments

Challenges Associated with the Total Synthesis of this compound Due to Stereochemical Complexity

The total synthesis of this compound remains an unsolved problem, with no published reports of its completion to date. csic.es The primary obstacle is the molecule's immense stereochemical complexity. mdpi.com this compound is a large, highly functionalized macrolide with a multitude of stereocenters distributed around its 35-membered ring and within its side chain. researchgate.netmdpi.com

The challenges are multifold:

Structural Ambiguity: The initial structural elucidation of complex natural products can be incorrect. For the chondropsin class, there was initial ambiguity regarding which carbonyl of a β-hydroxyaspartic acid residue was involved in the ester linkage, a detail critical for any synthetic planning. nih.gov

Stereocontrol: Controlling the stereochemistry at each of the numerous chiral centers during a lengthy synthetic sequence is a monumental task. Any error in setting a single stereocenter can lead to a diastereomer that may be difficult to separate and may lack the desired biological activity. cam.ac.uk

Conformational Complexity: Large, flexible macrocycles can exist in multiple conformations, which can complicate NMR analysis and affect the reactivity of functional groups, particularly during the crucial macrocyclization step. uni-kiel.de

These combined challenges place this compound and its relatives among the most difficult targets for contemporary synthetic chemistry. cam.ac.ukchemistryworld.com

Synthetic Analog Development for Research Probes

In the absence of a total synthesis, the development of synthetic analogs provides a valuable avenue for research. rsc.org By synthesizing simplified or modified versions of the natural product, chemists can probe structure-activity relationships (SAR), identifying which parts of the molecule are essential for its biological function. pnas.orgresearchgate.net This knowledge can guide the design of more potent or selective drug candidates.

For the chondropsin family, synthetic analogs could be used to:

Investigate V-ATPase Inhibition: By systematically modifying different parts of the molecule, researchers can determine the key interactions between the chondropsin scaffold and the V-ATPase enzyme. researchgate.net

Improve Pharmacological Properties: Analogues can be designed to have better metabolic stability or cell permeability. rsc.org

Develop Research Tools: Synthetic derivatives can be prepared with photoaffinity labels or fluorescent tags. kcl.ac.uk These probes are invaluable for identifying the precise binding site of the natural product on its target protein and for studying its mechanism of action in living cells. kcl.ac.uk While no total synthesis of a chondropsin has been reported, the synthesis of analogs of related V-ATPase inhibitors like lobatamide C has demonstrated the utility of this approach in defining the pharmacophore. researchgate.net

Molecular Mechanisms of Biological Activity

Vacuolar H+-ATPase (V-ATPase) as a Molecular Target

Chondropsin C is a member of the chondropsin class of macrolide lactams, which are recognized as a distinct class of V-ATPase inhibitors. nih.govresearchgate.net These compounds, originally isolated from marine sponges, target the V-ATPase enzyme complex, which is responsible for acidifying intracellular compartments like endosomes, lysosomes, and the Golgi apparatus by pumping protons across their membranes. researchgate.netcsic.esscbt.com The inhibition of this proton pump is the foundational mechanism behind the observed biological activities of chondropsins. researchgate.netcsic.es

Specificity of V-ATPase Inhibition by this compound (e.g., fungal vs. mammalian V-ATPases)

A notable characteristic of the chondropsin class of inhibitors is their preferential inhibition of fungal V-ATPases over their mammalian counterparts. researchgate.netcsic.es While they do inhibit both, their potency is significantly higher against the fungal enzyme. nih.gov For instance, half-maximal inhibition (IC50) of the Neurospora crassa (fungal) V-ATPase occurs at concentrations in the sub-micromolar range (0.04-0.7 µM), whereas inhibition of the mammalian chromaffin granule V-ATPase requires higher concentrations, typically in the low micromolar range (0.4 to >10 µM). nih.govresearchgate.net This specificity distinguishes chondropsins from other V-ATPase inhibitors and suggests structural or conformational differences between fungal and mammalian V-ATPases that can be exploited. nih.gov The c-ring of fungal V-ATPases, for example, has a different subunit composition (Voc, Voc′, and Voc′′) compared to mammalian c-rings, which lack the Voc′ subunit. frontiersin.org

Comparative Mechanistic Analysis with Other V-ATPase Inhibitors (e.g., Bafilomycin, Concanamycin, Salicylihalamide)

The V-ATPase inhibitor landscape includes several classes of compounds, each with distinct characteristics. This compound and its analogs share a similar, though not identical, mechanism with the well-studied plecomacrolides, such as bafilomycin and concanamycin. researchgate.netcsic.es

Bafilomycins and Concanamycins (Plecomacrolides): These are potent inhibitors that bind to the c-subunit of the V0 domain, obstructing the proton translocation channel. csic.esbiologists.com They generally inhibit all eukaryotic V-ATPases without significant specificity. nih.govresearchgate.net

Salicylihalamides: This class of benzolactone enamides displays the opposite specificity to chondropsins, inhibiting mammalian V-ATPases but not fungal ones. nih.govresearchgate.net Their binding site is also on the V-ATPase but is distinct from that of the plecomacrolides. nih.gov

Chondropsins: While less potent than bafilomycins, which typically have Ki values under 10 nM, chondropsins exhibit a unique specificity profile, favoring fungal V-ATPase. nih.gov The growth inhibitory fingerprint of the chondropsin class in the National Cancer Institute's 60-cell screen is nearly indistinguishable from that of the bafilomycin/concanamycin and salicylihalamide classes, indicating they all target the same critical cellular machinery. nih.govresearchgate.net

| Inhibitor Class | Example Compound(s) | Primary Target Subunit | Specificity | Potency (Typical) |

|---|---|---|---|---|

| Chondropsins | This compound | V0 domain (c-subunit) | Preferentially inhibits fungal over mammalian V-ATPases. nih.govresearchgate.net | Sub-micromolar to low micromolar. nih.govresearchgate.net |

| Plecomacrolides | Bafilomycin, Concanamycin | V0 domain (c-subunit). csic.esbiologists.com | Inhibits all eukaryotic V-ATPases. nih.govresearchgate.net | Nanomolar. nih.govnih.gov |

| Benzolactone Enamides | Salicylihalamide A | V0 domain (distinct site from plecomacrolides). nih.gov | Inhibits mammalian but not fungal V-ATPases. nih.govresearchgate.net | Nanomolar. biologists.com |

Molecular Interaction Sites on V-ATPase Subunits (e.g., V0 domain, c-subunit)

The V-ATPase is a large, multisubunit complex comprised of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that functions as the proton pore. physiology.orguni-osnabrueck.de Evidence strongly suggests that chondropsins, like the plecomacrolides, interact with the V0 domain. csic.es The primary target within this domain is believed to be the proteolipid c-subunit, a key component of the rotating ring that drives proton transport. csic.esphysiology.org The binding of these inhibitors to the c-subunit is thought to physically impede the rotation of the ring, thereby halting the pumping of protons. csic.es While the exact binding site may differ slightly from that of bafilomycin, the functional consequence—inhibition of proton translocation—is the same. nih.govcsic.es

Cellular Pathway Perturbations Induced by V-ATPase Modulation

By inhibiting the V-ATPase, this compound triggers a cascade of downstream cellular effects stemming from the disruption of pH homeostasis in vital organelles.

Alteration of Membrane Traffic and Vesicular Function

The acidification of intracellular organelles is a prerequisite for the proper trafficking of biological membranes and their cargo. researchgate.net V-ATPases are responsible for creating the acidic lumen of compartments like endosomes and lysosomes, which is essential for a multitude of cellular functions, including protein degradation and vesicle transport. scbt.com

Impact on Receptor-Mediated Endocytosis and Protein Trafficking

Receptor-mediated endocytosis is a critical cellular process for internalizing a wide range of molecules, from nutrients to signaling ligands, and for regulating the presence of receptors on the cell surface. nih.govbiorxiv.org This process begins with the formation of vesicles at the plasma membrane, which then mature into early endosomes and subsequently traffic to late endosomes and lysosomes. mdpi.com

The function of this entire pathway is critically dependent on the progressive acidification of the endosomal and lysosomal lumens. scbt.com This acidic environment facilitates the dissociation of ligands from their receptors, the sorting of receptors for either recycling back to the plasma membrane or degradation, and the enzymatic breakdown of cargo within lysosomes. By inhibiting V-ATPase, this compound prevents this necessary acidification. This disruption can halt the proper maturation of endocytic vesicles and interfere with the sorting and degradation of internalized proteins, thereby impacting cellular signaling and homeostasis. researchgate.netcsic.es

Inhibition of Wnt Secretion via Vacuolar Acidification

One of the most well-characterized molecular effects of this compound is the potent inhibition of Wnt protein secretion. nih.govresearchgate.net The Wnt signaling pathway is crucial for embryonic development and adult tissue maintenance. frontiersin.org The secretion of Wnt proteins is a multi-step process that requires the function of a carrier protein known as Wntless (WLS). nih.govsdbonline.org

The mechanism of inhibition by this compound is directly linked to its effect on V-ATPase. scienggj.org

Wnt Processing: Inside the cell, Wnt proteins bind to the WLS carrier protein in the Golgi apparatus. nih.govsdbonline.org

Transport to Membrane: The Wnt-WLS complex is then transported within secretory vesicles to the plasma membrane. nih.gov

Acidification-Dependent Release: The release of Wnt from the WLS carrier at the cell surface is a pH-sensitive step that requires the acidification of the secretory vesicle's lumen. nih.gov

By inhibiting V-ATPase, this compound prevents this vacuolar acidification. nih.gov As a result, even though the Wnt-WLS complex can successfully reach the cell surface, the Wnt protein cannot be efficiently released from its carrier. nih.gov This effectively blocks Wnt secretion, leading to an inhibition of both β-catenin-dependent and -independent Wnt signaling pathways. nih.govscienggj.org

Downstream Cellular Consequences of V-ATPase Inhibition (e.g., apoptosis induction, cell cycle arrest)

The disruption of fundamental cellular processes by V-ATPase inhibition ultimately culminates in severe consequences for the cell, most notably the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netcsic.es These outcomes are the downstream effects of the widespread molecular chaos caused by the failure to acidify intracellular compartments.

In addition to inducing cell death, V-ATPase inhibitors can cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.net The cell cycle is a series of tightly controlled events leading to cell division, regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. scienggj.org Disruption of processes as vital as vesicular transport and pH regulation can activate cellular checkpoints that halt progression through the cell cycle, often at the G1 or G2/M phase. jmb.or.kroncotarget.com This arrest can provide an opportunity for the cell to either repair damage or, if the stress is too severe, commit to apoptosis. scienggj.orgmdpi.com

Structure Activity Relationship Sar Studies

Correlating Structural Features with V-ATPase Inhibitory Potency and Selectivity

The chondropsins are a class of large, polyketide-derived macrolide lactams characterized by complex 33- to 37-membered rings. nih.gov Their inhibitory activity against V-ATPase is directly linked to this intricate macrocyclic architecture. The class includes several naturally occurring analogues, such as chondropsins A, B, C, D, and poecillastrin A, whose varied potencies provide initial SAR insights. nih.gov

A defining characteristic of the chondropsin class is its selective inhibition of fungal V-ATPases over their mammalian counterparts. nih.govresearchgate.net This selectivity distinguishes them from other V-ATPase inhibitors like the bafilomycins, which inhibit all eukaryotic V-ATPases, and the salicylihalamides, which are selective for mammalian V-ATPases. nih.gov Experimental data shows that chondropsins inhibit the fungal V-ATPase from Neurospora crassa at sub-micromolar to low-micromolar concentrations, while inhibition of mammalian V-ATPase from chromaffin granules requires significantly higher concentrations. nih.govresearchgate.net

While detailed SAR for Chondropsin C is limited, studies across the chondropsin family highlight the importance of the macrolide lactam ring for biological activity. researchgate.net For instance, mirabalin, a related chondropsin-type macrolide, requires its macrolide lactam ring for its antitumor effects. anr.fr The comparison between different natural chondropsins reveals that subtle structural modifications can impact potency. This compound, for example, exhibits potent cytotoxicity against the MOLT-4 human leukemia cell line with an IC50 of approximately 0.2 ng/mL. nih.gov

The mechanism of inhibition appears to be similar to that of bafilomycins. csic.es This is supported by findings that two specific mutations in the N. crassa V-ATPase, known to affect bafilomycin binding, also produced measurable effects on the affinity of chondropsins for the enzyme. nih.gov This suggests a shared or overlapping binding site, likely within the membrane-bound V₀ subunit of the V-ATPase complex. nih.govbiologists.com

Table 1: V-ATPase Inhibitory Potency of Chondropsin Class Compounds

| Compound | Source Enzyme/Organism | Type | IC50 (µM) |

| Chondropsin Class | Neurospora crassa (vacuolar) | Fungal | 0.04 - 0.7 |

| Chondropsin Class | Bos taurus (chromaffin granule) | Mammalian | 0.4 - >10 |

| Mirabalin | HCT-116 (tumor cell line) | Human | 0.27 |

| Bafilomycin/Concanamycin | V-ATPases (general) | Eukaryotic | <0.01 (Ki) |

Data compiled from multiple sources. nih.govresearchgate.net

Design and Synthesis of this compound Derivatives for SAR Profiling

Comprehensive SAR profiling of this compound has been significantly hampered by its complex structure and limited natural supply. csic.es this compound is a natural product isolated from marine sponges of the genus Ircinia. researchgate.netkcl.ac.ukresearchgate.net Consequently, much of the current SAR understanding is derived from comparing the activities of the handful of naturally isolated chondropsin analogues. nih.gov

The intentional design and synthesis of this compound derivatives remain a formidable challenge. However, limited chemical modifications have been reported. For example, chondropsin A was chemically converted to chondropsin D through a base-catalyzed intramolecular transesterification, a reaction that confirmed the structural relationship between these two natural products. researchgate.net Additionally, a methylated derivative, dimethylchondropsin A, has been created. researchgate.net These examples demonstrate that chemical manipulation is possible, though complex.

To overcome the supply limitations and enable more systematic SAR studies, researchers are pursuing the total synthesis of related chondropsin-type macrolides. A notable effort is the project aimed at the total synthesis of mirabalin and several of its isomers and simplified analogues. anr.fr The goal of this synthetic work is to confirm the absolute stereochemistry of the natural product and to generate a library of related compounds for SAR profiling. anr.fr Such synthetic platforms are critical for systematically modifying different parts of the molecule—such as the macrocycle, side chains, and functional groups—to precisely map their contributions to V-ATPase inhibition.

Conformational Flexibility and Its Influence on Biological Activity

The biological activity of large macrocyclic molecules like this compound is profoundly influenced by their three-dimensional structure and conformational flexibility. The 33- to 37-membered macrolide lactam ring is not a rigid structure; rather, it can adopt various conformations in solution. nih.govcsic.es This large ring acts as a "conformational constraint" that is essential for orienting the various functional groups and side chains into a specific spatial arrangement required for binding to the V-ATPase target. researchgate.net

The importance of the cyclic structure is a common theme among macrocyclic inhibitors. For other classes of cyclic peptides, it has been shown that their acyclic (linear) counterparts are biologically inactive, underscoring the critical role of the macrocycle in pre-organizing the molecule for target recognition. The large ring size of chondropsins likely allows the molecule to adopt a specific low-energy conformation that presents an optimal binding interface to the V-ATPase enzyme complex.

Although specific conformational analysis studies on this compound are not widely published, research on the related compound poecillastrin C demonstrates the methods used to tackle this complexity. Conformational analysis using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), was employed to help determine the relative configuration of the numerous stereocenters within the poecillastrin C molecule. u-tokyo.ac.jp This highlights the integral role that conformational analysis plays in the complete structural elucidation of this class of compounds, which is a prerequisite for understanding how their shape dictates their potent biological activity.

Computational Approaches in Predicting and Interpreting SAR Data

While extensive computational SAR studies specifically targeting this compound are not yet available in the literature, computational chemistry offers powerful tools that are highly applicable to this class of molecules. For related complex natural products, computational methods have been instrumental in predicting biological targets and guiding research. For example, the National Cancer Institute's COMPARE algorithm successfully predicted that the marine macrolide palmerolide A was a V-ATPase inhibitor based on its unique pattern of cytotoxicity across 60 different cancer cell lines, a prediction that was later confirmed experimentally. frontiersin.org

For a molecule as complex as this compound, several computational approaches could be employed to predict and interpret SAR data once a sufficient number of analogues are available.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could be used. mdpi.com These methods build predictive models by correlating the biological activity of a series of compounds with their 3D structural properties (e.g., steric, electrostatic, and hydrophobic fields). mdpi.com Such models can generate contour maps that visualize regions of the molecule where modifications are likely to increase or decrease potency, thereby guiding the design of new derivatives. mdpi.com

Molecular Docking: Once a high-resolution structure of the V-ATPase binding site becomes available, molecular docking simulations could be used to predict the binding pose of this compound and its derivatives. This would allow for a detailed examination of the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are critical for binding affinity and selectivity.

Pharmacophore Modeling: Based on the structures of known active chondropsins, a pharmacophore model could be developed. This model would define the essential 3D arrangement of chemical features required for V-ATPase inhibition, serving as a template for designing novel molecules with potentially improved properties.

Currently, computational tools have been applied to the chondropsin family primarily in the context of biosynthesis, where in silico analysis has been used to screen metagenomic data to identify the polyketide synthase (PKS) gene clusters responsible for producing these compounds. kcl.ac.uk The future application of predictive computational SAR models awaits the synthesis of a broader range of this compound derivatives. anr.fr

Analytical Methodologies for Chondropsin C Research

Chromatographic Separation Techniques (e.g., HPLC, Flash Chromatography)

The isolation of Chondropsin C and its analogs from their natural source, typically marine sponges of the genus Ircinia, is a multi-step process reliant on chromatographic techniques. researchgate.net The initial crude extract of the sponge is typically partitioned, for instance, between different solvents like chloroform (B151607) and water, to achieve a preliminary separation of compounds based on polarity. nih.gov

Flash Chromatography: This technique is often employed for the initial fractionation of the extract. researchgate.nethawach.com Flash chromatography is a preparative, low-pressure liquid chromatography method that allows for rapid separation and purification of compounds. hawach.com For chondropsin-related compounds, this often involves using reversed-phase silica (B1680970) gel (like ODS, or octadecyl-silica) with a gradient solvent system, such as methanol/water (MeOH/H₂O) or acetonitrile/water (MeCN/H₂O), to elute fractions with increasing concentrations of the organic solvent. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to achieve high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govresearchgate.net HPLC offers higher resolution and efficiency compared to flash chromatography. teledynelabs.com Researchers typically use ODS columns and an isocratic or gradient elution with a solvent system like acetonitrile/water to isolate the pure compound from closely related analogs and impurities. nih.govresearchgate.net The process is monitored by a detector (e.g., UV-Vis) to collect the precise fraction containing this compound. researchgate.net

Spectroscopic Identification and Characterization Methods (e.g., High-Resolution Mass Spectrometry)

Once a pure sample is obtained, its chemical structure must be unambiguously determined. This is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the exact mass of the molecule with high precision (typically to several decimal places). bioanalysis-zone.com For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used. researchgate.net By providing the exact mass, HRESIMS allows for the calculation of the precise molecular formula, which is the first step in identifying the compound and distinguishing it from other molecules with the same nominal mass. researchgate.netbioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of complex organic molecules like this compound. A full suite of 1D and 2D NMR experiments is required. researchgate.netresearchgate.net

1D NMR: ¹H NMR spectra reveal the number and types of protons and their electronic environments, while ¹³C NMR spectra provide information about the carbon skeleton. researchgate.netfigshare.com

2D NMR: These experiments reveal correlations between different nuclei, allowing researchers to piece together the molecular structure. Key 2D NMR experiments used in the characterization of chondropsins include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish contiguous proton systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different spin systems and functional groups to build the complete carbon framework. researchgate.net

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given spin system. researchgate.net

By meticulously analyzing these extensive 1D and 2D NMR datasets, scientists can assign all the proton and carbon signals and establish the planar structure of this compound. researchgate.net

In vitro Assays for V-ATPase Activity and Inhibition Profiling

A primary biological activity of this compound is the inhibition of Vacuolar-type H⁺-ATPases (V-ATPases). researchgate.netnih.gov Various in vitro assays are employed to quantify this inhibitory effect. The most common method involves measuring the rate of ATP hydrolysis by isolated V-ATPases. nih.govjst.go.jp

The assay is typically performed using purified vacuolar membrane vesicles from sources like Neurospora crassa (a fungus) or bovine chromaffin granules (a mammalian source). nih.gov The V-ATPase activity is measured by quantifying the release of inorganic phosphate (B84403) from ATP, often using a colorimetric method. The assay mixture contains the membrane vesicles, ATP, and necessary cofactors. jst.go.jp The specific V-ATPase activity is determined by measuring the portion of ATP hydrolysis that is sensitive to known, highly specific V-ATPase inhibitors like Bafilomycin A₁ or Concanamycin. jst.go.jpembopress.org

To create an inhibition profile for this compound, the assay is run with varying concentrations of the compound. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound required to reduce V-ATPase activity by 50%. nih.gov Research has shown that the chondropsin class of compounds preferentially inhibits fungal V-ATPases over mammalian ones. nih.govnih.gov

| V-ATPase Source | Enzyme Type | Inhibitor Class | Reported IC₅₀ Range | Reference |

|---|---|---|---|---|

| Neurospora crassa (vacuolar membranes) | Fungal | Chondropsins | 0.04–0.7 µM | nih.gov |

| Bos taurus (chromaffin granules) | Mammalian | Chondropsins | 0.4 to >10 µM | nih.gov |

Cellular Assays for Investigating Cellular Responses (e.g., cell proliferation assays, flow cytometry for cell death analysis)

To understand the effects of this compound on whole cells, particularly cancer cells, researchers utilize cellular assays that measure cell viability, proliferation, and the mechanism of cell death.

Cell Proliferation Assays: These assays are used to determine the cytotoxic or cytostatic effects of a compound. A widely used method is the MTT assay, where the metabolic activity of viable cells reduces a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. chondrex.com A reduction in formazan production indicates a decrease in cell viability. chondrex.com Chondropsins have been evaluated in large-scale screens like the National Cancer Institute's 60-cell line panel (NCI-60), which showed a tumor cell growth inhibitory profile similar to other known V-ATPase inhibitors. nih.gov The cytotoxic activity of this compound has been evaluated against several human cancer cell lines, revealing significant antiproliferative activity. researchgate.net

| Compound | Cell Line | Cancer Type | Activity | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | Breast Cancer | Significant antiproliferative activity, selective inhibition | researchgate.net |

| This compound | Hep-G2 | Liver Cancer | Significant antiproliferative activity | researchgate.net |

| This compound | LU-1 | Lung Cancer | Significant antiproliferative activity | researchgate.net |

| Chondropsin A | HL-60 & KB cells | Leukemia & Cervical Cancer | Blocked entry into G2/M phase, induced apoptosis | researchgate.net |

Flow Cytometry for Cell Death Analysis: Flow cytometry is a powerful technique for analyzing individual cells within a population. bio-rad-antibodies.com It is used to determine the mode of cell death (e.g., apoptosis vs. necrosis) induced by this compound. researchgate.net

Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis. bio-rad-antibodies.comau.dk In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. By analyzing cells stained with both, flow cytometry can distinguish between live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), and late apoptotic/necrotic cells (Annexin V⁺/PI⁺). nih.gov

Cell Cycle Analysis: The inhibition of V-ATPase can lead to cell cycle arrest. csic.es Flow cytometry can be used to analyze the cell cycle distribution by staining DNA with a fluorescent dye. This analysis can reveal if this compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G2/M phase), indicating an interruption of cell division. researchgate.net

These cellular assays provide critical insights into the downstream consequences of V-ATPase inhibition by this compound, linking its molecular activity to its observed anti-cancer effects.

Future Research Directions and Translational Perspectives

Bioengineering of Host Organisms and Symbionts for Enhanced Production

The natural production of Chondropsin C is often low and sourced from marine sponges, making a sustainable supply a major challenge. Bioengineering approaches offer a promising solution to this limitation.

Heterologous Expression of Biosynthetic Gene Clusters

It is widely believed that this compound is produced by a microbial symbiont residing within the sponge. kcl.ac.ukresearchgate.net The biosynthetic pathway is predicted to be a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. kcl.ac.uk A key future direction is the identification and heterologous expression of the complete this compound biosynthetic gene cluster (BGC). Metagenomic approaches, which involve sequencing the entire DNA from the sponge and its associated microbial community, are a powerful tool for identifying these BGCs. kcl.ac.uk For instance, a metagenomic fosmid library was screened to identify the BGC of the related compound 73-deoxychondropsin A. kcl.ac.uk Once identified, the this compound BGC could be expressed in a more amenable host organism, such as the filamentous fungus Aspergillus oryzae, which has been successfully used as a versatile host for expressing other complex secondary metabolite BGCs. nih.gov Success in this area would provide a scalable and sustainable source of this compound for further research and development.

Genetic Manipulation for Diversification of Chondropsin Analogs

The heterologous expression of the this compound BGC would not only secure a sustainable supply but also open avenues for generating novel analogs. Genetic manipulation of the PKS and NRPS genes within the cluster could lead to the production of new this compound derivatives with potentially improved properties. Techniques such as domain swapping, gene knockout, and site-directed mutagenesis can be employed to alter the chemical structure of the final product. This approach could yield analogs with enhanced potency, reduced toxicity, or different target specificities, thereby expanding the therapeutic potential of the chondropsin family of compounds.

Advanced Mechanistic Studies using Proteomics and Metabolomics

While the primary molecular target of this compound is known to be the vacuolar-type H+-ATPase (V-ATPase), a deeper understanding of its cellular effects is crucial. physiology.orgnih.gov Proteomics and metabolomics offer powerful platforms to achieve this. Future studies should focus on employing these "omics" technologies to profile the global changes in protein and metabolite levels in cancer cells upon treatment with this compound. This could reveal downstream signaling pathways affected by V-ATPase inhibition and identify potential off-target effects or novel mechanisms of action. For example, a combined network pharmacology and metabolomics approach has been used to elucidate the mechanisms of other anticancer compounds. nih.gov Such studies on this compound could provide a comprehensive view of its cellular impact and identify biomarkers for predicting treatment response.

High-Throughput Screening for Novel Biological Activities

The initial discovery of the chondropsin class of compounds was a result of broad screening efforts, such as the National Cancer Institute's 60-cell line screen, which highlighted their potent cytotoxic activity. researchgate.netnih.gov However, the full spectrum of biological activities of this compound may not yet be fully realized. Future research should involve high-throughput screening (HTS) of this compound and its synthetically derived analogs against a diverse range of biological targets and disease models. This could uncover novel therapeutic applications beyond its established anticancer and V-ATPase inhibitory effects. The development of new HTS assays and the use of extensive compound libraries are crucial for the successful discovery of new lead compounds from marine macrolides. nih.gov

Application of in silico Models for Predicting Cellular Responses to Perturbations

Computational approaches, or in silico models, can significantly accelerate the drug discovery and development process for this compound.

Table 1: Application of in silico Models in this compound Research

| In silico Model Type | Application for this compound | Potential Outcome |

| Molecular Docking | Simulating the binding interaction of this compound with the V-ATPase enzyme. science.gov | Elucidation of the precise binding site and the key molecular interactions, guiding the design of more potent inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of this compound analogs with their biological activity. nih.govcmu.ac.th | Prediction of the anticancer activity of novel, untested this compound derivatives, prioritizing synthetic efforts. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. researchgate.net | Early assessment of the drug-like properties of new compounds, reducing the likelihood of late-stage failures in drug development. |

Future research should focus on developing and validating robust in silico models for this compound to predict its cellular effects and guide the design of new analogs with improved therapeutic profiles.

Investigation of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule with a well-defined mechanism of action used to study biological systems. researchgate.net Given its specific and potent inhibition of V-ATPase, this compound is an excellent candidate for development and use as a chemical probe. physiology.orgnih.govbiologists.com V-ATPases are involved in a multitude of fundamental cellular processes, including organelle acidification, protein trafficking, and pH homeostasis. physiology.orgcsic.es By using this compound to specifically inhibit V-ATPase, researchers can investigate the precise role of this enzyme in various physiological and pathological contexts. For example, it could be used to study the consequences of V-ATPase dysfunction in neurodegenerative diseases or to explore the role of organellar pH in viral entry and replication. The availability of a highly selective inhibitor like this compound provides a powerful tool for dissecting these complex biological processes at the molecular level.

Exploration of Undiscovered Analogs through Molecular Networking and Bioinformatics

The quest for novel bioactive compounds has led researchers to integrate advanced analytical and computational strategies for the dereplication and identification of natural products. Molecular networking, a powerful bioinformatics approach, has emerged as a key tool for visualizing and interrogating large mass spectrometry datasets, thereby accelerating the discovery of previously uncharacterized chemical entities. This is particularly relevant for complex marine-derived macrolides like the chondropsins.

A significant application of this strategy was demonstrated in the chemical exploration of the deep-sea sponge Characella pachastrelloides. mdpi.com Researchers utilized both Classical Molecular Networking (CLMN) and Feature-Based Molecular Networking (FBMN) to analyze the sponge's metabolome. mdpi.comnih.gov The resulting molecular network revealed distinct clusters of related molecules. One such cluster was found to contain known chondropsin-type macrolide lactams, including poecillastrin H and poecillastrin E. mdpi.comnih.gov

Crucially, the presence of numerous unidentified but connected nodes within this cluster strongly suggested the existence of undiscovered analogs of chondropsins. mdpi.comnih.gov By extracting the retention times and molecular weights of these "dark nodes" from the network, researchers were able to perform a targeted purification of these potential new macrolides. mdpi.com This bioinformatic-led approach allows for a more focused and efficient isolation process, bypassing the laborious and often fruitless methods of traditional bioassay-guided fractionation.

However, this research also highlighted the inherent challenges of working with these compounds; the extreme photosensitivity of the newly isolated analogs prevented their complete structural elucidation. mdpi.comnih.gov Despite this, the study successfully demonstrated that molecular networking is a highly effective tool for navigating the chemical diversity of marine sponges and pinpointing novel structures for future investigation. mdpi.com This methodology paves the way for uncovering a wider range of chondropsin-related compounds, which may possess unique bioactivities or improved pharmacological properties.

Table 1: Bioinformatics Tools in Chondropsin Analog Discovery

| Tool/Technique | Application in Chondropsin Research | Key Findings | Reference |

|---|---|---|---|

| Classical Molecular Networking (CLMN) | Generation of molecular networks to cluster related metabolites from Characella pachastrelloides. | Identified a cluster containing known chondropsin analogs like poecillastrin H. | mdpi.comnih.gov |

| Feature-Based Molecular Networking (FBMN) | Advanced networking workflow used for more detailed analysis of sponge extracts. | Complemented CLMN and aided in the visualization of chemical diversity. | mdpi.comnih.gov |

| Targeted Mass Spectrometry Analysis | Used molecular networking data (m/z values, retention times) to guide the isolation of specific compounds. | Led to the targeted purification of suspected new, undiscovered chondropsin analogs. | mdpi.com |

Addressing Supply Chain Limitations for Comprehensive Academic Research

A major impediment to the comprehensive academic research and potential therapeutic development of chondropsins is the "supply problem." These complex macrolides are exceptionally difficult to obtain in quantities sufficient for in-depth biological studies. csic.es The primary challenge stems from their natural origin and the lack of viable alternative production methods.

Chondropsins are isolated from marine sponges, such as those from the genera Ircinia and Chondropsis. researchgate.netcore.ac.ukbiologists.com Harvesting these organisms from their marine habitats is often not a sustainable or scalable solution for producing a pharmaceutical lead compound. Furthermore, the concentration of the desired metabolite within the sponge can be very low and variable, requiring the collection of large amounts of biomass for even small yields. The difficulty of sample collection, particularly from deep-sea environments, further complicates this issue. nih.gov

The structural complexity of chondropsins makes their total chemical synthesis a formidable challenge. csic.es To date, no complete synthesis of this compound or its close relatives has been reported, rendering this a currently impractical route for large-scale production. csic.es This reliance on natural sourcing creates a significant bottleneck for research, limiting the availability of material for mechanism-of-action studies, preclinical evaluation, and further analog development.

To overcome these supply chain limitations, future research is pivoting towards biotechnological solutions. Several promising strategies are being explored:

Heterologous Expression: A key strategy involves identifying the biosynthetic gene clusters responsible for chondropsin production within the sponge or its symbiotic microorganisms. It is widely believed that many metabolites isolated from sponges are actually produced by their microbial symbionts. researchgate.net By identifying and cloning these gene clusters into a host microorganism, such as E. coli or a yeast strain, it may be possible to produce chondropsins through fermentation. researchgate.net

Metagenomic Mining: The extraction and analysis of environmental DNA (eDNA) from the sponge holobiont can help identify the true producer of the compounds. researchgate.net Bioinformatics tools can then be used to mine these metagenomic datasets for polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) genes, which are involved in the biosynthesis of complex natural products like chondropsins. researchgate.net

Aquaculture and Cell Culture: For compounds confirmed to be produced by the sponge itself, developing methods for in-sea rearing (aquaculture) or sponge cell culture could provide a more sustainable and controlled source of biomass. marinescience.net.au

Addressing the supply issue is critical for unlocking the full therapeutic potential of the chondropsin class of molecules. csic.es The development of a sustainable and scalable production method is a crucial translational step that would enable the robust research necessary for any future clinical consideration.

Table 2: Proposed Solutions to this compound Supply Limitations

| Proposed Solution | Description | Potential Advantages | Reference |

|---|---|---|---|

| Heterologous Expression | Engineering recombinant microorganisms to produce the compound through fermentation. | Scalable, sustainable, and consistent production independent of natural harvesting. | researchgate.net |

| Metagenomics & Biosynthetic Gene Mining | Identifying the genetic blueprint for the compound in the sponge or its symbionts for use in synthetic biology. | Pinpoints the true biological source and provides the pathway for engineered production. | researchgate.net |

| Marine Aquaculture / Cell Culture | Cultivating the source organism (e.g., marine sponges) in controlled environments. | Provides a renewable source of the natural product without depleting wild populations. | marinescience.net.au |

| Total Chemical Synthesis | Complete laboratory synthesis from simple chemical precursors. | High purity and not reliant on biological sources, but currently unachieved for chondropsins. | csic.es |

Q & A

Q. What are the established methodologies for isolating and characterizing Chondropsin C from marine sources?

this compound, a bioactive marine natural product, requires optimized isolation protocols to ensure purity and structural fidelity. Key steps include:

- Extraction : Use solvent partitioning (e.g., ethyl acetate/methanol) to separate polar and non-polar fractions .

- Chromatography : Combine size-exclusion (SEC) and reversed-phase HPLC (RP-HPLC) to resolve complex mixtures, with mass spectrometry (LC-MS/MS) for molecular weight confirmation .

- Structural Elucidation : Apply 2D NMR (COSY, HMBC, HSQC) to confirm planar structure and stereochemistry. Compare with published spectral databases to validate findings .

Q. How can researchers design initial bioactivity assays for this compound?

- Target Selection : Prioritize cancer cell lines (e.g., NCI-60 panel) or antimicrobial targets based on prior structural analogs .

- Dose-Response Curves : Use 3-parameter logistic models to calculate IC50 values. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Reproducibility : Validate results across ≥3 biological replicates with blinded data analysis to reduce bias .

Q. What statistical frameworks are suitable for analyzing this compound’s preliminary bioactivity data?

- Non-Parametric Tests : Apply Mann-Whitney U tests for non-normal distributions (common in small-sample marine natural product studies) .

- Multiple Testing Correction : Use Benjamini-Hochberg adjustment to minimize false positives in high-throughput screens .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s mechanism of action?

- Systematic Review : Follow PRISMA guidelines to aggregate and assess studies, focusing on methodological variability (e.g., cell line selection, assay endpoints) .

- Bias Assessment : Apply Cochrane Risk of Bias Tool to evaluate blinding, randomization, and allocation concealment in in vivo studies .

- Mechanistic Replication : Use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to confirm target engagement .

Q. What strategies optimize this compound’s stability in preclinical pharmacokinetic studies?

- Metabolite Profiling : Perform LC-HRMS to identify degradation products under physiological conditions (pH 7.4, 37°C) .

- Formulation Screening : Test lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and half-life .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity?

Q. What experimental designs validate this compound’s synergistic effects with existing therapies?

- Combination Index (CI) : Apply the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) in dual-drug treatments .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis vs. autophagy) .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound derivatives?

- Transparency : Publish raw NMR/Fourier-transform data in supplementary materials, highlighting discrepancies in peak assignments .

- Collaborative Validation : Share samples with independent labs for cross-verification of structural claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.